Dodec-1-en-3-yl trifluoroacetate
Description
Dodec-1-en-3-yl trifluoroacetate is an organic ester derived from trifluoroacetic acid (TFA) and dodec-1-en-3-ol, a long-chain aliphatic alcohol featuring a terminal double bond. Its molecular formula is C₁₄H₂₃F₃O₂, combining the electron-withdrawing trifluoroacetate group (–OCOCF₃) with a hydrophobic dodecene chain. This structural duality imparts unique properties:
- Reactivity: The trifluoroacetate group enhances electrophilicity, facilitating nucleophilic substitutions or eliminations.
- Applications: Likely used in specialty chemical synthesis, surfactants, or as intermediates in pharmaceuticals and agrochemicals due to its balanced hydrophobicity and reactivity.
Properties
CAS No. |
543717-25-5 |
|---|---|
Molecular Formula |
C14H23F3O2 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
dodec-1-en-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H23F3O2/c1-3-5-6-7-8-9-10-11-12(4-2)19-13(18)14(15,16)17/h4,12H,2-3,5-11H2,1H3 |
InChI Key |
WDYOQIARBJANHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C=C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-1-en-3-yl trifluoroacetate can be synthesized through the esterification of dodec-1-en-3-ol with trifluoroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodec-1-en-3-yl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Dodec-1-en-3-oic acid.
Reduction: Dodec-1-en-3-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dodec-1-en-3-yl trifluoroacetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dodec-1-en-3-yl trifluoroacetate involves the hydrolysis of the ester bond to release dodec-1-en-3-ol and trifluoroacetic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released trifluoroacetic acid can act as a strong acid, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of key trifluoroacetate derivatives, including data inferred from literature and safety data sheets:
Reactivity and Stability
- Electrophilicity : Trifluoroacetate esters (e.g., phenyl and ethyl derivatives) exhibit higher electrophilicity than their acetate counterparts due to the electron-withdrawing –CF₃ group, accelerating reactions like nucleophilic acyl substitutions . This compound’s long alkyl chain may sterically hinder such reactions compared to smaller esters.
- Thermal Stability : Lithium trifluoroacetate demonstrates stability under high-temperature conditions, making it suitable for electrochemical applications . In contrast, ethyl trifluoroacetate’s volatility limits its use in high-temperature syntheses .
- Biological Interactions : Drug salts like Desmethoxy Gatifloxacin Trifluoroacetate leverage the trifluoroacetate moiety to improve solubility and modulate electronic properties, enhancing binding to biological targets .
Solubility and Partitioning
- Polar vs. Non-Polar Solvents: Lithium trifluoroacetate is highly soluble in water and polar solvents due to its ionic nature , while phenyl and dodec-1-en-3-yl trifluoroacetates favor organic solvents like dichloromethane or hexane .
- Hydrophobicity : this compound’s long alkyl chain enhances partitioning into lipid membranes, a trait exploited in surfactant design. Ethyl trifluoroacetate, with its shorter chain, is more miscible in alcohols and aqueous-organic mixtures .
Research Findings and Key Insights
- Electronic Effects : The –CF₃ group in trifluoroacetates lowers pKa values compared to acetate analogs, increasing acidity and reactivity in redox reactions .
- Synthetic Challenges: Misclassification of trifluoroacetate derivatives in reaction contexts (e.g., mislabeling as independent compounds rather than modified variants) highlights the need for precise chemical annotation in NLP systems .
- Environmental Considerations : Trifluoroacetate salts and esters are persistent in the environment due to C–F bond stability, necessitating careful disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
